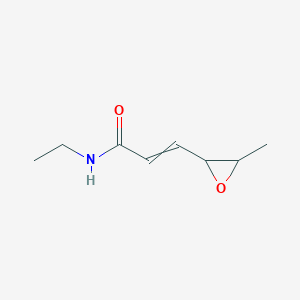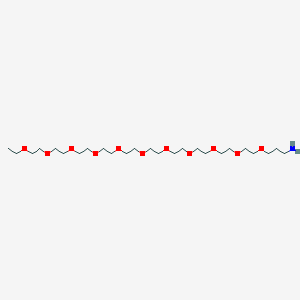
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine is a complex organic compound characterized by its long chain structure with multiple ether linkages and an amine group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine typically involves the stepwise addition of ethylene oxide to a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Initial Reaction: The primary amine reacts with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form an intermediate.
Chain Extension: The intermediate undergoes further reactions with additional ethylene oxide molecules, resulting in the formation of the long-chain ether structure.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s long chain and multiple ether linkages allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the terminal amine group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Polyetheramines: Similar compounds with varying chain lengths and functional groups.
Uniqueness
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine is unique due to its specific chain length and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
41387-63-7 |
|---|---|
Molecular Formula |
C25H53NO11 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO11/c1-2-27-6-7-29-10-11-31-14-15-33-18-19-35-22-23-37-25-24-36-21-20-34-17-16-32-13-12-30-9-8-28-5-3-4-26/h2-26H2,1H3 |
InChI Key |
XCNKQRLMHSZSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


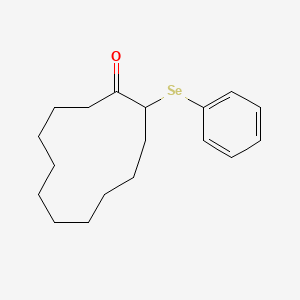
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
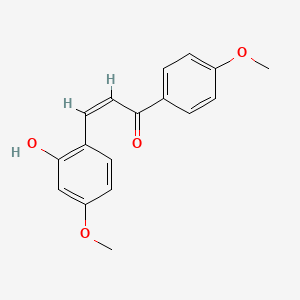
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
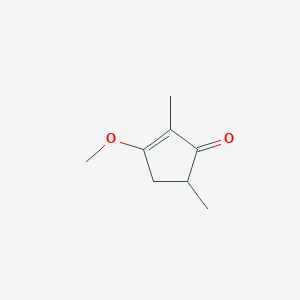
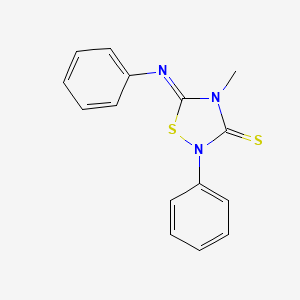
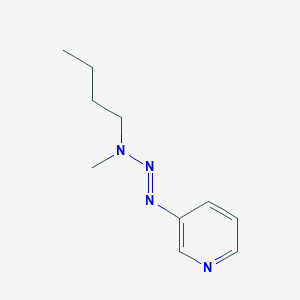
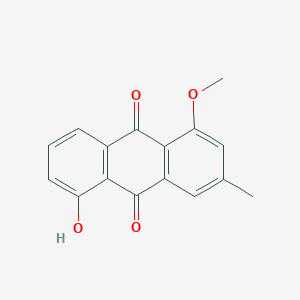

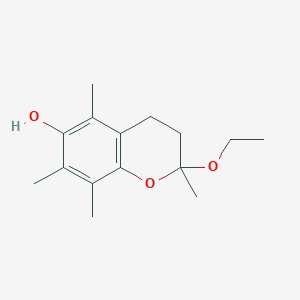
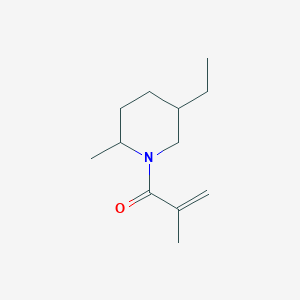
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
